molecular formula C11H6N2O2 B1402819 Pyrrolo[1,2-a]quinazoline-1,5-dione CAS No. 1365963-58-1

Pyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No.: B1402819
CAS No.: 1365963-58-1
M. Wt: 198.18 g/mol
InChI Key: TXTZWJRQSHRKMZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pyrrolo[1,2-a]quinazoline-1,5-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with Brønsted acid catalysts, such as Amberlyst® 15, which facilitates its synthesis through a double cyclocondensation cascade . This interaction is essential for the compound’s stability and reactivity in biochemical processes. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to exhibit significant anti-proliferative activity against several cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the viability of MCF-7 cells, a breast cancer cell line, by interfering with their metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in cyclocondensation reactions, which are crucial for its biological activity . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of catalysts and environmental conditions. Studies have shown that the use of Amberlyst® 15 as a catalyst can significantly enhance the stability and yield of this compound . Long-term effects on cellular function have also been observed, with the compound maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism involves cyclocondensation reactions facilitated by Brønsted acid catalysts . These reactions are crucial for the compound’s biological activity and stability. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Pyrrolo[1,2-a]quinazoline-1,5-dione involves a double cyclocondensation cascade reaction. This method uses anthranilamide and ethyl levulinate as starting materials, with Amberlyst® 15 as a heterogeneous Brønsted acid catalyst. The reaction is carried out under mechanochemical activation, which significantly reduces the reaction time to three hours compared to the conventional 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as employing renewable sources and efficient catalysts, is emphasized. The mechanochemical approach mentioned above is a step towards more sustainable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]quinazoline-1,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Pyrrolo[1,2-a]quinazoline-1,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: Shares the quinazoline core structure but lacks the pyrrolo ring.

    Pyrrolo[1,2-a]quinoline: Similar structure but with a quinoline core instead of quinazoline.

    Pyrazolo[1,5-c]quinazoline: Contains a pyrazole ring fused to the quinazoline core.

Uniqueness

Pyrrolo[1,2-a]quinazoline-1,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyrrolo[1,2-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZWJRQSHRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using mechanochemical activation in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?

A1: Mechanochemical activation offers a significantly faster and more environmentally friendly approach to synthesizing this compound. A study demonstrated that utilizing mechanochemical methods reduced the reaction time from 24 hours to a mere 3 hours while maintaining a high yield of the target compound. [] This highlights the potential of mechanochemistry for greener and more efficient synthesis of this important class of compounds.

Q2: What is the role of heterogeneous Brønsted acid catalysts in the synthesis of this compound?

A2: Heterogeneous Brønsted acid catalysts play a crucial role in facilitating the double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, ultimately leading to the formation of this compound. [] Among the various catalysts screened, Amberlyst® 15 proved to be a highly effective choice for this transformation.

Q3: Can this compound be further modified to create new heterocyclic compounds?

A3: Yes, this compound can be used as a building block for synthesizing more complex heterocyclic systems. For example, reacting it with hydrazine, methylhydrazine, or phenylhydrazine can yield various heterocyclic steroidal molecules. [] This demonstrates the versatility of this scaffold in accessing diverse chemical structures with potential biological activities.

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